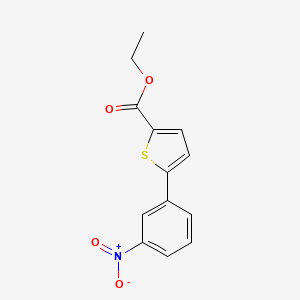

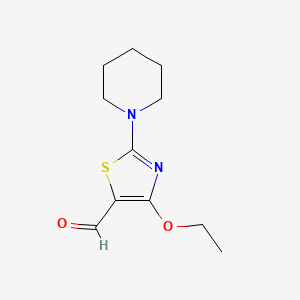

Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate

Vue d'ensemble

Description

Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate is a compound that is part of a broader class of organic chemicals that have been the subject of various synthetic methods and analyses due to their potential applications in pharmaceuticals and materials science. While the specific compound is not directly synthesized in the provided papers, related compounds with nitrophenyl and thiophene moieties have been synthesized and studied, indicating a general interest in this class of compounds for their chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves the use of ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, which are treated with triethylphosphite under microwave irradiation to yield ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates in good yields . Another synthesis approach for similar compounds includes the condensation of ethyl 4-nitrobenzylthioacetate with various 1,2-dicarbonyl compounds using sodium ethoxide in refluxing ethanol . These methods demonstrate the feasibility of synthesizing complex molecules with nitrophenyl and thiophene groups, which could be adapted for the synthesis of Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate.

Molecular Structure Analysis

The molecular structure of a related compound, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, has been determined through X-ray crystallography . The crystal structure analysis reveals a six-membered ring adopting a boat conformation with specific bond lengths indicating the presence of double bonds. This level of structural detail is crucial for understanding the reactivity and properties of these molecules.

Chemical Reactions Analysis

The chemical reactivity of compounds with nitrophenyl and thiophene groups is exemplified by the synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, which involves the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with another reactant . The mechanism of this reaction has been discussed, and the structure was confirmed by spectral data. This indicates that compounds with these functional groups can participate in complex reactions to form heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, the electrochemical behavior of 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one and its metal complexes was studied using cyclic voltammetry and rotating disk electrode techniques . Additionally, the characterization of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes included spectral analysis and thermal analysis . These studies provide insights into the stability, reactivity, and potential applications of such compounds.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques : Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate has been synthesized through various methods, including a one-step synthesis involving the condensation of ethyl 4-nitrobenzylthioacetate with different 1,2-dicarbonyl compounds. This process is noted for its convenience and efficiency (Rangnekar & Mavlankar, 1991).

Applications in Medicinal Chemistry

- Antitumor Activities : Research has indicated that derivatives of Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate, such as Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, show promising in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines. These findings suggest potential applications in cancer treatment (Gomha, Muhammad, & Edrees, 2017).

Chemical Structure and Analysis

- Structural Studies : The structure of compounds related to Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate has been a subject of study, with analyses focusing on aspects like conformation, bonding patterns, and intermolecular interactions. Such research aids in understanding the physical and chemical properties of these compounds (Nesterov & Viltchinskaia, 2001).

Industrial Applications

- Corrosion Inhibition : Derivatives of Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate have been investigated as corrosion inhibitors for mild steel in industrial applications. Their efficacy in preventing corrosion, along with their adsorption characteristics and theoretical studies, makes them suitable for industrial usage (Dohare, Ansari, Quraishi, & Obot, 2017).

Pharmaceutical Research

- Drug Development and Selectivity : Compounds like 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene have shown pronounced anti-proliferative activity and selectivity towards specific tumor cells, which is crucial in the development of cancer therapeutics. The study of such derivatives can provide insights into drug design and effectiveness (Thomas et al., 2017).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity levels, any risks associated with its use, and the proper way to dispose of it.

Orientations Futures

This involves discussing potential future research directions. For example, if the compound has shown promising biological activity, future work might involve testing it in different models or optimizing its structure to improve its activity.

Please note that the availability of this information can vary greatly depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. If you have a specific compound in mind that you’d like information on, please provide more details and I’ll do my best to help!

Propriétés

IUPAC Name |

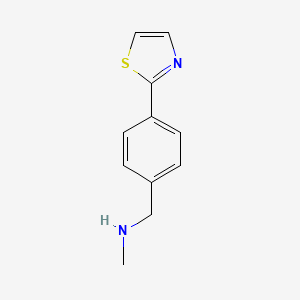

ethyl 5-(3-nitrophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-2-18-13(15)12-7-6-11(19-12)9-4-3-5-10(8-9)14(16)17/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEHKNURHIOVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101249961 | |

| Record name | Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate | |

CAS RN |

886361-77-9 | |

| Record name | Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

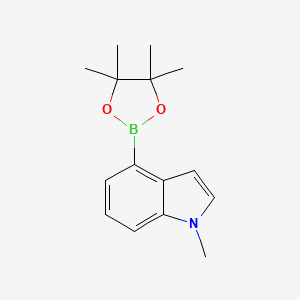

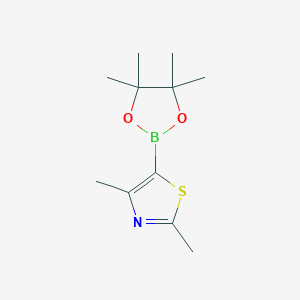

![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole](/img/structure/B1320475.png)